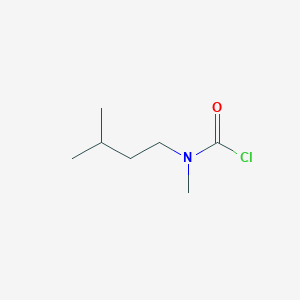
N-methyl-N-(3-methylbutyl)carbamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(3-methylbutyl)carbamoyl chloride is an organic compound with the molecular formula C7H14ClNO. It is a derivative of carbamoyl chloride, characterized by the presence of a carbamoyl group (R2NC(O)Cl) where R is an N-methyl-N-(3-methylbutyl) substituent. This compound is typically a clear, colorless liquid and is known for its reactivity and versatility in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methyl-N-(3-methylbutyl)carbamoyl chloride can be synthesized through the reaction of an amine with phosgene. The general reaction is as follows: [ 2 R_2NH + COCl_2 \rightarrow R_2NCOCl + [R_2NH_2]Cl ] In this reaction, the amine (N-methyl-N-(3-methylbutyl)amine) reacts with phosgene to produce the carbamoyl chloride .
Another method involves the addition of hydrogen chloride to isocyanates: [ RNCO + HCl \rightarrow RNHCOCl ] This method allows for the preparation of carbamoyl chlorides with N-H functionality .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using phosgene and the corresponding amine. The reaction is carried out in a controlled environment to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-(3-methylbutyl)carbamoyl chloride undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acids.
Alcoholysis: Reacts with alcohols to form carbamates.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a base like pyridine.
Aminolysis: Amines such as aniline, under mild conditions.
Major Products Formed
Hydrolysis: Carbamic acids.
Alcoholysis: Carbamates.
Aminolysis: Ureas.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(3-methylbutyl)carbamoyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-methyl-N-(3-methylbutyl)carbamoyl chloride involves its reactivity as a carbamoylating agent. It can react with nucleophiles such as amines, alcohols, and water, leading to the formation of carbamates, ureas, and carbamic acids, respectively. These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the carbamoyl chloride group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-N-phenylcarbamoyl chloride: Similar in structure but with a phenyl group instead of a 3-methylbutyl group.
Dimethylcarbamoyl chloride: Contains two methyl groups instead of a methyl and a 3-methylbutyl group.
Uniqueness
N-methyl-N-(3-methylbutyl)carbamoyl chloride is unique due to its specific substituent groups, which confer distinct reactivity and properties compared to other carbamoyl chlorides. Its structure allows for specific interactions and applications in organic synthesis and industrial processes .
Eigenschaften
Molekularformel |
C7H14ClNO |
|---|---|
Molekulargewicht |
163.64 g/mol |
IUPAC-Name |
N-methyl-N-(3-methylbutyl)carbamoyl chloride |
InChI |
InChI=1S/C7H14ClNO/c1-6(2)4-5-9(3)7(8)10/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
QSFHWYGHPPRXDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCN(C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




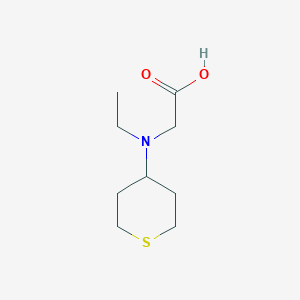
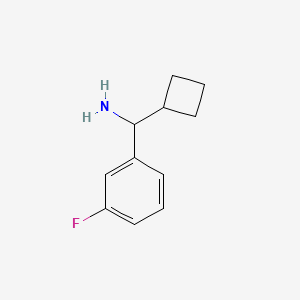

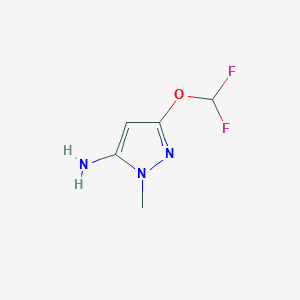

![3-Methyl-3-azaspiro[5.5]undecan-8-amine](/img/structure/B13325921.png)


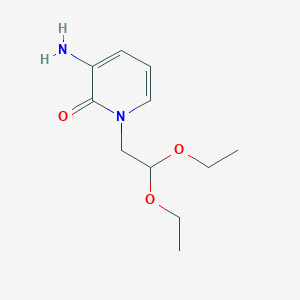
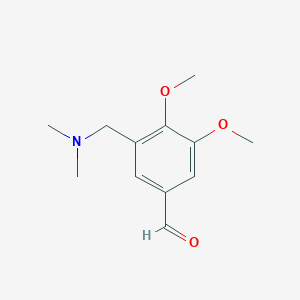
![(R)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B13325949.png)

